molecular formula C12H8ClF2NO2S B10973044 3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide

3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No.: B10973044
M. Wt: 303.71 g/mol
InChI Key: GQKUPJILOYHDFA-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H7ClF2NO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonamide functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro and fluorine substituents can enhance the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and difluorophenyl groups, which can influence its reactivity and binding properties.

Properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H

InChI Key

GQKUPJILOYHDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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